2-Hydroxymethyl benzoic acid

Description

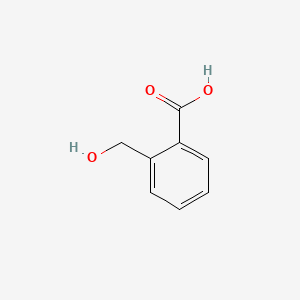

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMNPSAERQZUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210099 | |

| Record name | 2-(Hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-(Hydroxymethyl)benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.28 mg/mL at 20 °C | |

| Record name | 2-(Hydroxymethyl)benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

612-20-4 | |

| Record name | 2-(Hydroxymethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxymethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(HYDROXYMETHYL)BENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(HYDROXYMETHYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ3Z1IJ8O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(Hydroxymethyl)benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127 - 128 °C | |

| Record name | 2-(Hydroxymethyl)benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxymethylbenzoic Acid: Chemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxymethylbenzoic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document details the compound's physical characteristics, spectroscopic data, and provides in-depth experimental protocols for its synthesis, purification, and analysis. Additionally, it touches upon its known biological activities and safety information.

Chemical and Physical Properties

2-Hydroxymethylbenzoic acid, also known as 2-carboxybenzyl alcohol, is an organic compound with the molecular formula C₈H₈O₃. It is a white crystalline solid.[1] This compound serves as a versatile precursor in the synthesis of various pharmaceutical and cosmetic products.[1] It is recognized as an endogenous human metabolite.

Table 1: Physical and Chemical Properties of 2-Hydroxymethylbenzoic Acid

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Melting Point | 127-128 °C | [2] |

| Boiling Point | 333.9 °C at 760 mmHg | |

| Solubility in Water | 4.28 mg/mL at 20 °C | [2] |

| pKa | 3.84 ± 0.10 (Predicted) | |

| Appearance | White crystalline solid | [1] |

| InChI Key | MGMNPSAERQZUIM-UHFFFAOYSA-N | [2] |

| CAS Number | 612-20-4 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Hydroxymethylbenzoic acid. The following tables summarize the expected spectral data.

Table 2: Predicted ¹H NMR Spectral Data for 2-Hydroxymethylbenzoic Acid

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10-12 | Singlet (broad) | -COOH |

| ~7.9-8.1 | Doublet | Aromatic H |

| ~7.2-7.6 | Multiplet | Aromatic H |

| ~4.8 | Singlet | -CH₂- |

| ~4.5-5.5 | Singlet (broad) | -OH |

Note: The exact chemical shifts can vary depending on the solvent used. A predicted spectrum in D₂O is available.

Table 3: Key IR Absorption Bands for 2-Hydroxymethylbenzoic Acid

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 (broad) | O-H | Carboxylic acid O-H stretch |

| ~3400 (broad) | O-H | Alcohol O-H stretch |

| ~3000 | C-H | Aromatic C-H stretch |

| ~1700 | C=O | Carboxylic acid C=O stretch |

| ~1600, ~1450 | C=C | Aromatic C=C stretch |

| ~1250 | C-O | C-O stretch |

Table 4: Expected Mass Spectrometry Data for 2-Hydroxymethylbenzoic Acid

| m/z | Ion |

| 152 | [M]⁺ |

| 134 | [M-H₂O]⁺ |

| 105 | [M-HCOOH]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of 2-Hydroxymethylbenzoic Acid

A common method for the synthesis of 2-Hydroxymethylbenzoic acid is the catalytic hydrogenation of phthalaldehydic acid.[1]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

-

Preparation of Alkaline Solution: Dissolve phthalaldehydic acid in an aqueous alkaline solution, adjusting the pH to between 8 and 14.

-

Hydrogenation: Introduce a suitable hydrogenation catalyst (e.g., a noble metal catalyst) to the alkaline solution. Carry out the hydrogenation reaction under a hydrogen atmosphere at a controlled temperature (e.g., 22°C).[1]

-

Catalyst Removal: Once the reaction is complete, separate the catalyst from the solution by filtration.

-

Acidification and Precipitation: Acidify the resulting solution with an acid, such as hydrochloric acid, to a pH of 4-5. This will cause the 2-Hydroxymethylbenzoic acid to precipitate out of the solution as a white solid.[1]

-

Isolation: Collect the precipitated 2-Hydroxymethylbenzoic acid by filtration.

Purification of 2-Hydroxymethylbenzoic Acid

Recrystallization is an effective method for purifying the crude 2-Hydroxymethylbenzoic acid.

Experimental Protocol: Purification by Recrystallization

-

Dissolution: Place the crude 2-Hydroxymethylbenzoic acid in an Erlenmeyer flask and add a minimal amount of hot water to dissolve the solid. The solubility of benzoic acid derivatives is significantly higher in hot water compared to cold water.[3]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. As the solution cools, the solubility of 2-Hydroxymethylbenzoic acid will decrease, leading to the formation of pure crystals. The cooling process can be further enhanced by placing the flask in an ice bath.[3]

-

Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold water.[3] Dry the purified crystals in a desiccator or a vacuum oven.

Spectroscopic Analysis Protocols

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-Hydroxymethylbenzoic acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: Process the spectrum to identify the chemical shifts, multiplicities, and integration values of the different proton signals to confirm the structure of the compound.

3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the dried sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4] Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in 2-Hydroxymethylbenzoic acid.

3.3.3. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent system (e.g., methanol/water with 0.1% formic acid).

-

Chromatographic Separation: Inject the sample into an HPLC system equipped with a C18 column. Use a suitable mobile phase gradient to achieve separation.

-

Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer, typically with electrospray ionization (ESI), in both positive and negative ion modes to obtain the mass-to-charge ratio of the parent ion and its fragments.[5]

Biological Activity and Mechanism of Action

2-Hydroxymethylbenzoic acid has been noted for its potential anti-inflammatory and antibacterial activities. While the precise signaling pathways are a subject of ongoing research, the mechanisms of related benzoic acid derivatives provide some insights.

-

Anti-inflammatory Activity: The anti-inflammatory effects of benzoic acid derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[6] Some studies on related compounds also suggest a role in modulating inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7]

-

Antibacterial Activity: The antibacterial action of benzoic acids is thought to involve the disruption of the bacterial cell membrane's integrity.[8] The undissociated form of the acid can diffuse across the membrane, and once inside the more alkaline cytoplasm, it dissociates, releasing protons and acidifying the cell's interior, which disrupts metabolic processes.[9]

Mandatory Visualization

References

- 1. DE2644677A1 - Phthalide and 2-hydroxymethyl-benzoic acid prepn. - by catalytic phthalaldehydic acid hydrogenation in alkaline soln. and acidification - Google Patents [patents.google.com]

- 2. 2-(Hydroxymethyl)benzoic acid | C8H8O3 | CID 11920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. scribd.com [scribd.com]

- 5. vuir.vu.edu.au [vuir.vu.edu.au]

- 6. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxymethylbenzoic Acid (CAS Number: 612-20-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethylbenzoic acid, with the CAS number 612-20-4, is an aromatic organic compound that holds significant interest in the fields of medicinal chemistry and drug development. Structurally, it is a derivative of benzoic acid, featuring a hydroxymethyl group at the ortho position. This substitution imparts unique chemical properties and biological activities, making it a valuable building block in organic synthesis and a subject of investigation for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and potential pharmacological activities, with a focus on its relevance to researchers and professionals in the life sciences.

Chemical and Physical Properties

2-Hydroxymethylbenzoic acid is a white crystalline solid at room temperature. Its bifunctional nature, containing both a carboxylic acid and a primary alcohol, governs its physical and chemical behavior, including its solubility and reactivity.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 152.15 g/mol | --INVALID-LINK-- |

| CAS Number | 612-20-4 | --INVALID-LINK-- |

| Melting Point | 127-128 °C | --INVALID-LINK-- |

| Solubility in Water | 4.28 mg/mL at 20 °C | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| IUPAC Name | 2-(hydroxymethyl)benzoic acid | --INVALID-LINK-- |

Spectroscopic Data

The structural elucidation of 2-Hydroxymethylbenzoic acid is confirmed through various spectroscopic techniques. Below is a summary of expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted, D₂O, 200 MHz) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.2 - 7.8 | Multiplet | 4H | C₆H₄ |

| Methylene Protons | ~4.7 | Singlet | 2H | -CH₂-OH |

Note: The carboxylic acid proton (-COOH) and the hydroxyl proton (-OH) are typically broad singlets and their chemical shifts are highly dependent on the solvent and concentration. In D₂O, these protons would exchange with deuterium (B1214612) and the signals would disappear.

| ¹³C NMR (Predicted/Reference-based) | Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~170 | C=O |

| Aromatic Carbons | 125 - 142 | C (aromatic) |

| Methylene Carbon | ~63 | -CH₂-OH |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700-1680 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium |

| C-O Stretch (Alcohol & Acid) | 1320-1210 | Strong |

| O-H Bend (Alcohol) | ~1050 | Medium |

Mass Spectrometry (MS)

The mass spectrum of 2-Hydroxymethylbenzoic acid would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of water, carbon monoxide, and the carboxyl group.

| m/z | Relative Intensity | Possible Fragment |

| 152 | Moderate | [M]⁺ |

| 134 | High | [M - H₂O]⁺ |

| 105 | High | [M - H₂O - CHO]⁺ or [M - COOH]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Synthesis

A common method for the synthesis of 2-Hydroxymethylbenzoic acid is the catalytic hydrogenation of phthalaldehydic acid in an alkaline solution, followed by acidification.[1]

Figure 1: Synthetic workflow for 2-Hydroxymethylbenzoic acid.

Experimental Protocol: Synthesis from Phthalaldehydic Acid[1]

Materials:

-

Phthalaldehydic acid

-

10% Sodium bicarbonate (NaHCO₃) solution

-

5% Palladium on alumina (B75360) (Pd/Al₂O₃) catalyst

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl)

-

Reaction vessel suitable for hydrogenation (e.g., Parr hydrogenator)

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolve 125 parts by weight of phthalaldehydic acid in 750 parts of 10% aqueous NaHCO₃ solution in the reaction vessel.

-

Add 6.25 parts by weight of the 5% Pd/Al₂O₃ catalyst to the solution.

-

Seal the reaction vessel and pressurize with hydrogen gas to 10 atmospheres.

-

Stir the reaction mixture at room temperature (approximately 22°C) until the uptake of hydrogen ceases (typically around 2 hours).

-

Release the excess hydrogen pressure and filter the reaction mixture to remove the catalyst.

-

Slowly add hydrochloric acid to the filtrate with stirring until the pH of the solution reaches 4-5.

-

A white precipitate of 2-Hydroxymethylbenzoic acid will form.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold water and dry under vacuum to obtain the final product.

Potential Pharmacological Activity and Signaling Pathways

While direct and extensive pharmacological studies on 2-Hydroxymethylbenzoic acid are limited in publicly available literature, its structural similarity to other bioactive benzoic acid derivatives, such as salicylic (B10762653) acid, suggests potential anti-inflammatory and analgesic properties. The following sections describe potential mechanisms of action and experimental protocols to investigate them.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins, mediators of inflammation.

Figure 2: Potential inhibition of the COX pathway by 2-Hydroxymethylbenzoic acid.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is a general guideline and can be adapted based on commercially available COX inhibitor screening kits.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

2-Hydroxymethylbenzoic acid (test compound)

-

Reference inhibitors (e.g., Ibuprofen, Celecoxib)

-

Assay buffer

-

Detection reagent (e.g., fluorometric or colorimetric probe for prostaglandin (B15479496) detection)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of 2-Hydroxymethylbenzoic acid and reference inhibitors in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

-

Incubate the plate for a specified time (e.g., 15 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a further period (e.g., 10 minutes) to allow for prostaglandin production.

-

Stop the reaction and add the detection reagent according to the kit manufacturer's instructions.

-

Measure the signal (fluorescence or absorbance) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Modulation of NF-κB and MAPK Signaling Pathways

The transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade are crucial regulators of inflammatory responses. Many anti-inflammatory compounds act by inhibiting these pathways.

Figure 3: Potential modulation of NF-κB and MAPK signaling pathways.

Experimental Protocol: NF-κB Activation Assay in Macrophages

This protocol describes a general method to assess the effect of a compound on NF-κB activation in a cell-based assay.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

2-Hydroxymethylbenzoic acid

-

Reagents for Western blotting (antibodies against phospho-p65, p65, and a loading control like β-actin) or an NF-κB reporter assay system.

-

Cell lysis buffer

-

Protein assay kit

Procedure:

-

Culture RAW 264.7 cells to an appropriate confluency in multi-well plates.

-

Pre-treat the cells with various concentrations of 2-Hydroxymethylbenzoic acid for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes) to induce NF-κB activation.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

For Western Blot Analysis:

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against phospho-p65 (the activated form of an NF-κB subunit) and total p65.

-

Use a suitable secondary antibody and a chemiluminescent substrate for detection.

-

Analyze the band intensities to determine the effect of the compound on p65 phosphorylation.

-

-

For Reporter Assay:

-

If using a cell line with an NF-κB-driven reporter gene (e.g., luciferase), measure the reporter activity according to the manufacturer's protocol.

-

Safety and Handling

2-Hydroxymethylbenzoic acid is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Hydroxymethylbenzoic acid is a versatile compound with established synthetic routes and potential for biological activity, particularly in the area of inflammation. This technical guide has summarized its key properties and provided a framework for its synthesis and pharmacological evaluation. Further research is warranted to fully elucidate its specific biological targets, mechanism of action, and therapeutic potential. The experimental protocols and data presented herein serve as a valuable resource for scientists and researchers initiating studies on this intriguing molecule.

References

An In-depth Technical Guide to 2-Hydroxymethylbenzoic Acid: Molecular Structure, Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxymethylbenzoic acid, a molecule of interest in various scientific disciplines. The document details its molecular structure, physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis. Furthermore, it explores the biological significance of the 2-hydroxybenzoic acid scaffold, with a focus on its role in enzyme inhibition, offering insights for researchers in drug discovery and development.

Introduction

2-Hydroxymethylbenzoic acid, also known as o-(hydroxymethyl)benzoic acid or 2-carboxybenzyl alcohol, is an organic compound that features both a carboxylic acid and a hydroxymethyl group attached to a benzene (B151609) ring in an ortho arrangement. This unique substitution pattern imparts specific chemical reactivity and physical properties to the molecule, making it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry. This guide aims to consolidate key technical information about 2-Hydroxymethylbenzoic acid to support ongoing and future research endeavors.

Molecular Structure and Identification

The molecular structure of 2-Hydroxymethylbenzoic acid consists of a benzene ring substituted with a hydroxymethyl group (-CH₂OH) and a carboxylic acid group (-COOH) at positions 1 and 2, respectively.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(Hydroxymethyl)benzoic acid[1] |

| CAS Number | 612-20-4[1] |

| Molecular Formula | C₈H₈O₃[1] |

| Molecular Weight | 152.15 g/mol [1] |

| Canonical SMILES | C1=CC=C(C(=C1)CO)C(=O)O |

| InChI | InChI=1S/C8H8O3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,9H,5H2,(H,10,11) |

| InChIKey | MGMNPSAERQZUIM-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Data

The physical and chemical properties of 2-Hydroxymethylbenzoic acid are summarized in the tables below, along with its characteristic spectroscopic data.

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Reference |

| Physical Description | Solid | |

| Melting Point | 127-128 °C | |

| Solubility in Water | 4.28 mg/mL at 20 °C | |

| XLogP3 | 1.2 |

Spectroscopic Data

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.9 | d | Aromatic H |

| ~7.5 | t | Aromatic H |

| ~7.4 | t | Aromatic H |

| ~7.3 | d | Aromatic H |

| ~4.8 | s | -CH₂- |

Note: Predicted data is based on computational models and may differ from experimental values.

The IR spectrum of 2-Hydroxymethylbenzoic acid is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~3400 (broad) | O-H (Alcohol) | Stretching |

| ~1700-1680 | C=O (Carboxylic Acid) | Stretching |

| 1600-1450 | C=C (Aromatic Ring) | Stretching |

| ~1320-1210 | C-O (Carboxylic Acid) | Stretching |

| ~1050 | C-O (Alcohol) | Stretching |

The electron ionization mass spectrum of 2-Hydroxymethylbenzoic acid would likely exhibit a molecular ion peak and characteristic fragmentation patterns.

Table 5: Major Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 152 | [M]⁺ (Molecular Ion) |

| 134 | [M - H₂O]⁺ |

| 105 | [M - H₂O - CHO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of 2-Hydroxymethylbenzoic Acid via Hydrogenation of Phthalaldehydic Acid

This protocol is based on the catalytic hydrogenation of phthalaldehydic acid in an alkaline solution, followed by acidification.

Materials:

-

Phthalaldehydic acid

-

Sodium bicarbonate (NaHCO₃) solution (10%)

-

5% Palladium on alumina (B75360) (Pd/Al₂O₃) catalyst

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl)

-

Reaction vessel suitable for hydrogenation

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Dissolve 125 parts by weight of phthalaldehydic acid in 750 parts of a 10% sodium bicarbonate solution in a suitable reaction vessel.

-

Add 6.25 parts by weight of the 5% Pd/Al₂O₃ catalyst to the solution.

-

Pressurize the reaction vessel with hydrogen gas to a pressure of 10 to 2 atmospheres.

-

Stir the reaction mixture at 22 °C until the hydrogen uptake ceases (approximately 2 hours).

-

Vent the excess hydrogen and separate the catalyst from the solution by filtration.

-

Acidify the filtrate with hydrochloric acid to a pH of 4-5. A white precipitate of 2-Hydroxymethylbenzoic acid will form.

-

Collect the precipitate by filtration. The melting point of the product is approximately 130 °C.

-

Further acidification of the filtrate to a pH below 1 will lead to the formation of phthalide (B148349) upon standing.

Biological Relevance and Mechanism of Action

While 2-Hydroxymethylbenzoic acid is recognized as an endogenous metabolite, its specific biological roles are not extensively characterized. However, the broader class of 2-hydroxybenzoic acid derivatives has garnered significant attention for their potential as enzyme inhibitors.

Inhibition of Sirtuin 5 (SIRT5)

Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase involved in regulating various metabolic pathways.[2][3] Dysregulation of SIRT5 has been implicated in several diseases, including cancer. The inhibitory mechanism involves the binding of the 2-hydroxybenzoic acid moiety within the active site of the SIRT5 enzyme.

The carboxylate group of the inhibitor forms electrostatic interactions and hydrogen bonds with key residues, such as Arginine 105 and Tyrosine 102, in the substrate-binding pocket of SIRT5.[3] The adjacent hydroxyl group is also crucial for maintaining this inhibitory activity. This interaction blocks the catalytic activity of SIRT5, preventing the deacylation of its target proteins and thereby modulating downstream cellular processes.

Acetylcholinesterase (AChE) Inhibition

Hydroxybenzoic acid derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5][6] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The mechanism of inhibition by these derivatives can be competitive, non-competitive, or mixed, depending on the specific structure of the molecule. This inhibitory activity highlights the potential of the hydroxybenzoic acid scaffold in the development of novel therapeutics for neurodegenerative disorders.

Conclusion

2-Hydroxymethylbenzoic acid is a molecule with a well-defined structure and a range of interesting chemical and physical properties. While its own biological functions are still under investigation, the 2-hydroxybenzoic acid framework serves as a promising scaffold for the design of potent and selective enzyme inhibitors. The synthetic route and compiled data presented in this guide provide a valuable resource for researchers working with this compound and its derivatives in the fields of synthetic chemistry, materials science, and drug discovery. Further exploration of its biological targets and mechanisms of action will undoubtedly unveil new therapeutic opportunities.

References

- 1. Benzoic acid, 2-hydroxy-5-methyl-, methyl ester [webbook.nist.gov]

- 2. 2-Hydroxybenzoic Acid Derivatives as Inhibitors and Degraders of Sirtuins - University of Michigan [available-inventions.umich.edu]

- 3. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxymethylbenzoic acid from phthalide (B148349). The primary method involves the base-catalyzed hydrolysis of the lactone ring of phthalide, a reaction commonly known as saponification. This document details the reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and organic synthesis.

Introduction

2-Hydroxymethylbenzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its bifunctional nature, possessing both a carboxylic acid and a primary alcohol, allows for diverse chemical transformations. Phthalide, a simple benzolactone, serves as a readily available and convenient starting material for the synthesis of 2-hydroxymethylbenzoic acid. The conversion is achieved through the ring-opening hydrolysis of the cyclic ester (lactone) functionality of phthalide. This process is typically carried out under alkaline conditions, followed by acidification to yield the final product. The reaction is reversible, with acidic conditions favoring the lactone form (phthalide).

Reaction Mechanism and Pathway

The synthesis of 2-hydroxymethylbenzoic acid from phthalide proceeds via a base-catalyzed hydrolysis mechanism, analogous to the saponification of esters. The reaction can be conceptually divided into two main stages:

-

Stage 1: Saponification. The hydroxide (B78521) ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the lactone ring in phthalide. This leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens by the cleavage of the acyl-oxygen bond, resulting in the formation of the sodium salt of 2-hydroxymethylbenzoic acid.

-

Stage 2: Acidification. The reaction mixture is then acidified with a strong acid, such as hydrochloric acid. This protonates the carboxylate anion, leading to the precipitation of the final product, 2-hydroxymethylbenzoic acid.

The overall reaction is an equilibrium that is driven towards the product by the consumption of the hydroxide in the first step and the subsequent protonation in the second step.

Quantitative Data

The following tables summarize the key quantitative data for the reactant and the product.

Table 1: Physical and Chemical Properties

| Property | Phthalide | 2-Hydroxymethylbenzoic Acid |

| Molecular Formula | C₈H₆O₂ | C₈H₈O₃ |

| Molar Mass | 134.13 g/mol [1] | 152.15 g/mol [2] |

| Melting Point | 71-74 °C[3] | 127-128 °C[2] |

| Boiling Point | 290 °C[1][3] | 333.9 °C at 760 mmHg |

| Appearance | White solid[1][3] | Solid[2] |

| Solubility | Soluble in alcohol, ether, and hot water; sparingly soluble in cold water.[3] | 4.28 mg/mL in water at 20 °C.[2] Soluble in DMSO and ethanol.[4] |

Table 2: Spectroscopic Data

| Data Type | Phthalide | 2-Hydroxymethylbenzoic Acid |

| ¹H NMR | A representative spectrum can be found in the literature.[5] | A predicted ¹H NMR spectrum in D₂O is available. |

| IR Spectrum | Characteristic C=O stretching of a lactone. | Characteristic O-H stretches for the alcohol and carboxylic acid, and a C=O stretch for the carboxylic acid. |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 2-hydroxymethylbenzoic acid from phthalide via base-catalyzed hydrolysis.

4.1. Materials and Equipment

-

Phthalide

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers

-

Graduated cylinders

-

Buchner funnel and filter paper

-

pH paper or pH meter

-

Recrystallization apparatus

4.2. Experimental Workflow

4.3. Detailed Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phthalide (1 equivalent) in ethanol.

-

Saponification: To the stirred solution, add an aqueous solution of sodium hydroxide (1.1 to 1.5 equivalents).

-

Heating: Heat the reaction mixture to reflux using a heating mantle. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully, add concentrated hydrochloric acid with stirring until the solution is acidic (pH 1-2), which can be checked with pH paper. The product will precipitate as a white solid.

-

Isolation: Collect the precipitated 2-hydroxymethylbenzoic acid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

-

Drying: Dry the product in a desiccator or a vacuum oven at a moderate temperature.

-

Purification (Optional): The crude product can be further purified by recrystallization from hot water to obtain a product of higher purity.

4.4. Expected Yield

Safety Considerations

-

Sodium hydroxide is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Concentrated hydrochloric acid is corrosive and has toxic fumes. Work in a well-ventilated fume hood and wear appropriate PPE.

-

The reaction involves heating flammable ethanol . Ensure that the heating is done using a heating mantle and that there are no open flames nearby.

-

Always add acid to water, not the other way around, to avoid splashing.

Conclusion

The synthesis of 2-hydroxymethylbenzoic acid from phthalide via base-catalyzed hydrolysis is a straightforward and efficient method. This guide provides the necessary theoretical background, quantitative data, and a detailed experimental protocol to aid researchers in the successful synthesis of this important chemical intermediate. By understanding the underlying mechanism and adhering to the experimental procedures, a high yield of the desired product can be achieved.

References

Spectroscopic Profile of 2-Hydroxymethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxymethylbenzoic acid, a molecule of interest in various chemical and pharmaceutical research fields. This document compiles available spectroscopic data, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.9 (Predicted) | Doublet | Aromatic H |

| 7.5 (Predicted) | Triplet | Aromatic H |

| 7.4 (Predicted) | Triplet | Aromatic H |

| 7.3 (Predicted) | Doublet | Aromatic H |

| 4.8 (Predicted) | Singlet | -CH2- |

Data obtained from the Human Metabolome Database (predicted spectrum).

Table 2: 13C NMR Spectroscopic Data

No experimental 13C NMR data for 2-Hydroxymethylbenzoic acid was found in the searched resources. For interpretation, data from similar substituted benzoic acids can be referenced. Generally, the carboxylic acid carbon is expected in the 165-185 ppm range, aromatic carbons between 110-140 ppm, and the methylene (B1212753) carbon (-CH2-) around 60-70 ppm.

Mass Spectrometry (MS)

Table 3: GC-MS Fragmentation Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment |

| 134 | High | [M-H2O]+ |

| 105 | Highest | [M-H2O-CHO]+ |

| 77 | Medium | [C6H5]+ |

Data sourced from PubChem, based on Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The fragmentation pattern of ortho-substituted benzoic acids can be influenced by the "ortho effect," where the proximity of the two substituents leads to characteristic fragmentation pathways, such as the loss of water.[1]

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands (Predicted based on functional groups)

| Wavenumber (cm-1) | Intensity | Functional Group Vibration |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3400 | Medium, broad | O-H stretch (Alcohol) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1450 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1300 | Medium | C-O stretch (Carboxylic acid/Alcohol) |

| ~1200 | Medium | C-O stretch (Alcohol/Carboxylic acid) |

Characteristic absorption ranges for the functional groups present in 2-Hydroxymethylbenzoic acid. Actual peak positions may vary due to the specific molecular environment and sample preparation.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra to elucidate the chemical structure of 2-Hydroxymethylbenzoic acid.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Hydroxymethylbenzoic acid for 1H NMR and 20-50 mg for 13C NMR.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a clean, dry vial.[3][4] The choice of solvent is critical as the acidic proton of the carboxylic acid is exchangeable and may not be observed in protic solvents like D2O.

-

Once fully dissolved, transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.[4]

-

Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]

-

-

Instrument Parameters (Example for a 400 MHz Spectrometer): [3]

-

1H NMR:

-

Observe frequency: 400 MHz

-

Spectral width: -2 to 14 ppm

-

Pulse angle: 30-45°

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16-64 (or as needed for good signal-to-noise)

-

-

13C NMR:

-

Observe frequency: 100 MHz

-

Spectral width: 0 to 220 ppm

-

Pulse program: Proton-decoupled

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the 1H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 2-Hydroxymethylbenzoic acid by measuring the absorption of infrared radiation.

Methodology (KBr Pellet Method for Solid Samples): [5][6]

-

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) powder in an oven to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the solid 2-Hydroxymethylbenzoic acid sample to a fine powder.[6]

-

Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample.[6]

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.

-

Acquire the sample spectrum over a typical range of 4000-400 cm-1.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule (e.g., O-H, C=O, C=C aromatic).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Hydroxymethylbenzoic acid to confirm its identity.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS): [7][8]

-

Sample Preparation:

-

Prepare a dilute solution of 2-Hydroxymethylbenzoic acid in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

-

For complex matrices, an extraction and derivatization step may be necessary. For GC-MS analysis of carboxylic acids, derivatization to a more volatile ester (e.g., a trimethylsilyl (B98337) ester) is common to improve chromatographic performance.[9]

-

-

GC-MS Parameters (Illustrative):

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector temperature: 250-280 °C.

-

Oven temperature program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from m/z 40 to 300.

-

Ion source temperature: 230 °C.

-

Transfer line temperature: 280 °C.

-

-

-

Data Analysis:

-

Identify the peak corresponding to 2-Hydroxymethylbenzoic acid in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion (M+) and the major fragment ions.

-

Propose fragmentation pathways consistent with the observed mass spectrum to confirm the structure. The fragmentation of ortho-substituted benzoic acids can exhibit an "ortho effect" leading to characteristic fragmentation patterns.[1]

-

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 2-Hydroxymethylbenzoic acid.

Caption: Spectroscopic Analysis Workflow for 2-Hydroxymethylbenzoic Acid.

References

- 1. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cif.iastate.edu [cif.iastate.edu]

- 3. rsc.org [rsc.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. eng.uc.edu [eng.uc.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. researchgate.net [researchgate.net]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2-Hydroxymethylbenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-hydroxymethylbenzoic acid in various organic solvents. The information is targeted toward professionals in research, scientific, and drug development fields to support formulation, purification, and process development activities. Due to a scarcity of published quantitative data for 2-hydroxymethylbenzoic acid, this guide presents the available information and supplements it with data for its structural isomer, 4-hydroxymethylbenzoic acid, to provide valuable context and comparative insights.

Introduction

2-Hydroxymethylbenzoic acid is a bifunctional organic molecule containing both a carboxylic acid and a hydroxymethyl group. This structure imparts a degree of polarity and the capacity for hydrogen bonding, which significantly influences its solubility in different media. Understanding the solubility of this compound in various organic solvents is critical for a range of applications, including:

-

Crystallization and Purification: Selecting appropriate solvents and anti-solvents is fundamental for developing efficient crystallization processes to obtain the desired polymorph and purity.

-

Formulation Development: For pharmaceutical applications, solubility data is crucial for designing dosage forms and delivery systems.

-

Reaction Chemistry: The choice of solvent can significantly impact reaction kinetics, yield, and impurity profiles in synthetic processes.

This guide summarizes the available quantitative solubility data, provides a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Quantitative Solubility Data

The available quantitative solubility data for 2-hydroxymethylbenzoic acid is limited. The following tables summarize the known values and provide comparative data for the structurally related isomer, 4-hydroxymethylbenzoic acid, to offer a broader perspective on the expected solubility behavior.

Table 1: Solubility of 2-Hydroxymethylbenzoic Acid

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 4.28 mg/mL[1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 100 mg/mL |

Table 2: Comparative Solubility of 4-Hydroxymethylbenzoic Acid

Data from a study on 4-hydroxymethylbenzoic acid is provided here for comparative purposes due to the limited data on the 2-isomer. The solubility is expressed in mole fraction (x) at various temperatures.

| Solvent | 283.15 K (10°C) | 293.15 K (20°C) | 303.15 K (30°C) | 313.15 K (40°C) | 323.15 K (50°C) |

| Water | 0.00049 | 0.00076 | 0.00115 | 0.00169 | 0.00245 |

| Methanol | 0.0651 | 0.0823 | 0.1026 | 0.1265 | 0.1548 |

| Ethanol | 0.0502 | 0.0641 | 0.0809 | 0.1012 | 0.1256 |

| 1-Propanol | 0.0415 | 0.0535 | 0.0681 | 0.0858 | 0.1073 |

| 2-Propanol | 0.0438 | 0.0571 | 0.0734 | 0.0933 | 0.1175 |

| Ethyl Formate | 0.0178 | 0.0243 | 0.0329 | 0.0442 | 0.0588 |

| Ethyl Acetate | 0.0431 | 0.0575 | 0.0754 | 0.0975 | 0.1248 |

| Isopropyl Acetate | 0.0285 | 0.0388 | 0.0522 | 0.0691 | 0.0903 |

| Butyl Acetate | 0.0298 | 0.0408 | 0.0551 | 0.0733 | 0.0962 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of 2-hydroxymethylbenzoic acid, adapted from the gravimetric method used for its 4-isomer. This method is a reliable and widely used technique for generating accurate solubility data.

Materials:

-

2-Hydroxymethylbenzoic Acid (high purity)

-

Selected Organic Solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated digital thermometer

-

Analytical balance (readable to 0.1 mg)

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Vials or flasks for equilibration

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of 2-hydroxymethylbenzoic acid to a known mass of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Periodically check for the continued presence of solid material.

-

Temperature Monitoring: Continuously monitor the temperature of the shaker or water bath with a calibrated thermometer to maintain a constant temperature.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe fitted with a filter to avoid precipitation during sampling.

-

Gravimetric Analysis: Transfer the filtered supernatant to a pre-weighed container. Determine the mass of the solution.

-

Drying: Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C) until a constant weight is achieved.

-

Calculation: The solubility can be calculated in various units (e.g., mg/mL, g/100g solvent, mole fraction) from the mass of the dissolved solid and the mass or volume of the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for solubility determination.

Conclusion

While there is a notable lack of comprehensive, publicly available quantitative solubility data for 2-hydroxymethylbenzoic acid in a wide array of organic solvents, this guide provides the currently accessible information. The high solubility in DMSO and moderate solubility in water suggest that its solubility profile is governed by its polar functional groups. For practical applications, it is strongly recommended that experimental solubility determination be carried out in the specific solvents of interest, following a robust protocol such as the gravimetric method detailed herein. The comparative data for 4-hydroxymethylbenzoic acid can serve as a useful preliminary guide for solvent selection. Further research into the solubility of 2-hydroxymethylbenzoic acid would be highly beneficial to the scientific and industrial communities.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Hydroxymethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethylbenzoic acid, a versatile organic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a carboxylic acid and a hydroxymethyl group, allows for a wide range of chemical modifications and applications. This technical guide provides an in-depth overview of the core physical properties of 2-Hydroxymethylbenzoic acid, complete with experimental protocols and data presented for clarity and practical application in a research and development setting.

Core Physical Properties

The physical characteristics of 2-Hydroxymethylbenzoic acid are fundamental to its handling, formulation, and application. The following tables summarize the key quantitative data available for this compound.

Table 1: General and Molar Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₃ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | Solid | [1] |

Table 2: Thermal Properties

| Property | Value | Source(s) |

| Melting Point | 127 - 128 °C | [1] |

| Boiling Point | 333.9 °C at 760 mmHg | [1] |

Table 3: Solubility and Acidity

| Property | Value | Source(s) |

| Water Solubility | 4.28 mg/mL at 20 °C | [1] |

| Solubility in DMSO | ≥30.5 mg/mL | [2] |

| Solubility in Ethanol | ≥27.3 mg/mL | [2] |

| pKa (Predicted) | 3.84 ± 0.10 | [1] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of 2-Hydroxymethylbenzoic acid. These protocols are based on established laboratory techniques and can be adapted for specific experimental requirements.

Melting Point Determination (Capillary Method)

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

A small, finely powdered sample of 2-Hydroxymethylbenzoic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C per minute, near the expected melting point).

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

References

An In-depth Technical Guide to 2-Hydroxymethylbenzoic Acid: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxymethylbenzoic acid, a seemingly simple aromatic carboxylic acid, holds significant interest within the scientific community, particularly for those engaged in synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. Furthermore, it delves into the known biological activities of hydroxybenzoic acids, the potential role of 2-hydroxymethylbenzoic acid in signaling pathways, and its applications as a versatile building block in the development of novel therapeutic agents. All quantitative data is presented in structured tables for clarity, and key experimental workflows and conceptual relationships are visualized using Graphviz diagrams.

Introduction and Historical Context

While a definitive historical account of the initial discovery of 2-hydroxymethylbenzoic acid is not extensively documented, its chemical lineage is closely tied to the well-known salicylic (B10762653) acid (2-hydroxybenzoic acid). The exploration of hydroxybenzoic acids and their derivatives has been a cornerstone of medicinal chemistry for over a century, sparked by the isolation of salicin (B1681394) from willow bark and its subsequent conversion to salicylic acid. This family of compounds has been a rich source of therapeutic agents, most notably aspirin (B1665792) (acetylsalicylic acid). 2-Hydroxymethylbenzoic acid can be considered a close structural analog of salicylic acid, with a hydroxymethyl group replacing the phenolic hydroxyl group. This seemingly minor structural modification significantly alters its chemical properties and potential biological activities, making it a compound of interest for contemporary research. It is recognized as an endogenous metabolite, indicating its presence and potential role in biological systems.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-hydroxymethylbenzoic acid is crucial for its application in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile.

| Property | Value | Source |

| IUPAC Name | 2-(hydroxymethyl)benzoic acid | PubChem |

| CAS Number | 612-20-4 | PubChem |

| Molecular Formula | C₈H₈O₃ | PubChem |

| Molecular Weight | 152.15 g/mol | PubChem |

| Melting Point | 127 - 128 °C | PubChem[2] |

| Boiling Point | 333.9 °C at 760 mmHg | Chemsrc |

| Solubility in Water | 4.28 mg/mL at 20 °C | PubChem[2] |

| Density | 1.314 g/cm³ | Chemsrc |

| Synonyms | 2-Carboxybenzyl alcohol, o-(Hydroxymethyl)benzoic acid, α-Hydroxy-o-toluic acid | Pharmaffiliates[3], PubChem |

Synthesis of 2-Hydroxymethylbenzoic Acid

Several synthetic routes to 2-hydroxymethylbenzoic acid have been reported. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Synthesis from Phthalaldehydic Acid

A common and efficient method for the preparation of 2-hydroxymethylbenzoic acid involves the catalytic hydrogenation of phthalaldehydic acid in an alkaline solution, followed by acidification.[4]

Experimental Protocol:

-

Materials: Phthalaldehydic acid, sodium hydroxide (B78521) (or other suitable base), palladium on carbon (Pd/C) catalyst (or other suitable hydrogenation catalyst), hydrochloric acid, water, and a suitable solvent (e.g., water).

-

Procedure:

-

Dissolve phthalaldehydic acid in an aqueous alkaline solution (e.g., sodium hydroxide solution) to achieve a pH between 8 and 14.

-

Add the hydrogenation catalyst (e.g., 5% Pd/C) to the solution.

-

Hydrogenate the mixture in a suitable reactor under hydrogen pressure at a controlled temperature (e.g., room temperature to 60 °C).

-

Monitor the reaction progress by measuring hydrogen uptake.

-

Upon completion, filter the catalyst from the reaction mixture.

-

Acidify the filtrate with a strong acid, such as hydrochloric acid, to a pH below 6 to precipitate the 2-hydroxymethylbenzoic acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Logical Workflow for Synthesis from Phthalaldehydic Acid:

Caption: Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalaldehydic Acid.

Hydrolysis of Phthalide (B148349)

Phthalide can be hydrolyzed under basic conditions to yield 2-hydroxymethylbenzoic acid. This reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl group, leading to the opening of the lactone ring.

Experimental Protocol:

-

Materials: Phthalide, sodium hydroxide, hydrochloric acid, water.

-

Procedure:

-

Dissolve phthalide in an aqueous solution of sodium hydroxide.

-

Heat the mixture under reflux for a specified period to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with hydrochloric acid to precipitate the 2-hydroxymethylbenzoic acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

Spectroscopic Characterization

The identity and purity of synthesized 2-hydroxymethylbenzoic acid can be confirmed using various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Predicted spectrum in D₂O shows characteristic peaks for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the carboxylic acid proton (which may exchange with the solvent). |

| ¹³C NMR | Expected to show distinct signals for the carboxyl carbon, the aromatic carbons (with different chemical shifts due to substitution), and the methylene carbon of the hydroxymethyl group. |

| FT-IR | A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, a strong C=O stretching absorption around 1700 cm⁻¹, and C-O stretching vibrations. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. |

Biological Activities and Role in Signaling Pathways

While specific research on the biological activities of 2-hydroxymethylbenzoic acid is still emerging, the broader class of hydroxybenzoic acids has been shown to possess a range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties.[5] These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways.

The structural similarity of 2-hydroxymethylbenzoic acid to salicylic acid suggests that it may interact with some of the same biological targets. Salicylic acid and its derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Further research is needed to determine if 2-hydroxymethylbenzoic acid shares this mechanism of action or if it has unique biological effects.

Potential Signaling Pathway Interactions:

Caption: Potential Biological Targets of 2-Hydroxymethylbenzoic Acid.

Applications in Drug Development

Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, serving as key building blocks in the synthesis of a wide array of pharmaceutical agents. The presence of both a carboxylic acid and a hydroxymethyl group on the same aromatic ring makes 2-hydroxymethylbenzoic acid a particularly versatile synthon. These functional groups can be readily modified to introduce different pharmacophores and modulate the physicochemical properties of the resulting molecules.

While specific drugs directly incorporating the 2-hydroxymethylbenzoic acid moiety are not widely documented in approved therapeutics, its use as a precursor or intermediate in the synthesis of more complex drug candidates is an active area of research. For instance, the carboxylic acid can be converted to esters, amides, or other functional groups, while the hydroxyl group can be oxidized, alkylated, or used in esterification reactions.

A derivative, 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid, has shown potential in skin therapy due to its anti-inflammatory properties. This highlights the potential for developing therapeutically active compounds based on the 2-hydroxymethylbenzoic acid scaffold.

Experimental Workflow for Derivative Synthesis:

Caption: Synthetic Utility of 2-Hydroxymethylbenzoic Acid in Drug Discovery.

Conclusion

2-Hydroxymethylbenzoic acid, while perhaps less renowned than its close relative salicylic acid, presents a compelling profile for researchers in the chemical and pharmaceutical sciences. Its straightforward synthesis, well-defined physicochemical properties, and the presence of two versatile functional groups make it an attractive starting material for the synthesis of novel compounds. While its specific biological activities and role in signaling pathways are areas ripe for further investigation, the established therapeutic potential of the broader class of hydroxybenzoic acids suggests that 2-hydroxymethylbenzoic acid and its derivatives may hold promise for the development of new therapeutic agents. This guide provides a solid foundation of technical information to support and inspire future research into this intriguing molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-(Hydroxymethyl)benzoic acid | C8H8O3 | CID 11920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DE2644677A1 - Phthalide and 2-hydroxymethyl-benzoic acid prepn. - by catalytic phthalaldehydic acid hydrogenation in alkaline soln. and acidification - Google Patents [patents.google.com]

- 4. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-Hydroxymethyl Benzoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxymethyl benzoic acid derivatives and their analogs, a class of compounds demonstrating a wide spectrum of biological activities and therapeutic potential. This document delves into their synthesis, mechanisms of action, and quantitative biological data, offering detailed experimental protocols and visual representations of key signaling pathways to support further research and drug development efforts.

Introduction

2-Hydroxymethyl benzoic acid and its derivatives are a versatile class of organic compounds that have garnered significant interest in medicinal chemistry. The presence of both a carboxylic acid and a hydroxymethyl group on the benzoic acid scaffold allows for diverse chemical modifications, leading to a broad range of pharmacological activities. These compounds and their analogs have been investigated for their anti-inflammatory, analgesic, anticancer, antioxidant, and antimicrobial properties.[1][2] Their mechanisms of action often involve the modulation of key signaling pathways implicated in various diseases, making them promising candidates for drug discovery.

Synthesis of 2-Hydroxymethyl Benzoic Acid Derivatives

The synthesis of 2-hydroxymethyl benzoic acid derivatives can be achieved through various chemical strategies, often involving the modification of the carboxylic acid, the hydroxymethyl group, or the aromatic ring.

A general approach to synthesizing ester and amide derivatives involves the reaction of the parent benzoic acid with an appropriate alcohol or amine. For instance, esterification can be carried out by refluxing the benzoic acid derivative with an alcohol in the presence of a catalytic amount of strong acid. Amide derivatives can be prepared by first converting the carboxylic acid to an acyl chloride, followed by reaction with an amine.

One documented synthesis of a 2-hydroxy-4-aminobenzoic acid derivative involves the reaction of m-aminophenol with a sodium alkoxide, followed by carboxylation using carbon dioxide under supercritical conditions.[3] Another approach describes the synthesis of 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives from methyl 4-aminobenzoate.[4]

General Synthetic Scheme for Esterification:

Caption: General workflow for the synthesis of 2-hydroxymethyl benzoic acid esters.

Biological Activities and Mechanisms of Action

Derivatives of 2-hydroxymethyl benzoic acid exhibit a remarkable range of biological activities, stemming from their ability to interact with various biological targets and modulate cellular signaling pathways.

Anti-inflammatory and Analgesic Activity

Many benzoic acid derivatives, particularly salicylates, are well-known for their anti-inflammatory and analgesic properties.[1] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[1] Some derivatives have shown selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[5]

The anti-inflammatory effects can also be mediated through the suppression of pro-inflammatory cytokines like TNF-α and IL-1β, and the inhibition of signaling pathways such as the NF-κB pathway.[6]

Table 1: Anti-inflammatory and Analgesic Activity of Benzoic Acid Derivatives

| Compound/Derivative | Target/Assay | Activity (IC₅₀/ED₅₀) | Reference |

| 5-Acetamido-2-hydroxy benzoic acid | Acetic acid-induced writhing (in vivo) | ED₅₀ = 4.95 mg/kg | [5] |

| 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | COX-2 (in silico) | Higher affinity than Aspirin | [6] |

| Salicylic Acid Metabolites | COX-2 dependent PGE₂ synthesis | Significant suppression | [3] |

Anticancer Activity

Several derivatives of benzoic acid have demonstrated significant anticancer activity against various cancer cell lines.[2][7] Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer cell proliferation, induction of apoptosis, and interference with signaling pathways that promote tumor growth and metastasis. For instance, some benzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which are important regulators of gene expression in cancer.[7]

Table 2: Anticancer Activity of Benzoic Acid Derivatives

| Compound/Derivative | Cell Line | Activity (IC₅₀) | Reference |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 µM | [7] |

| 3,6-diphenyl-[8][9][10]triazolo [3,4-b][1][8][10]thiadiazole derivative | MCF7, SaOS-2, K562 | 22.1 µM, 19 µM, 15 µM | [7] |

Antioxidant Activity

Phenolic compounds, including many benzoic acid derivatives, are known for their antioxidant properties. They can neutralize free radicals by donating a hydrogen atom from their hydroxyl groups, thereby terminating oxidative chain reactions.[8] The antioxidant capacity is influenced by the number and position of hydroxyl groups on the aromatic ring.

Key Signaling Pathways